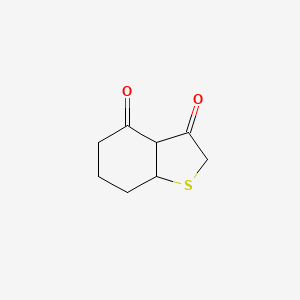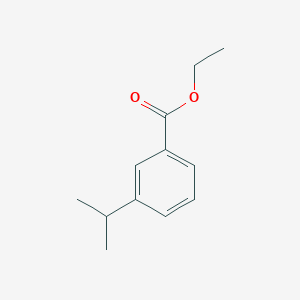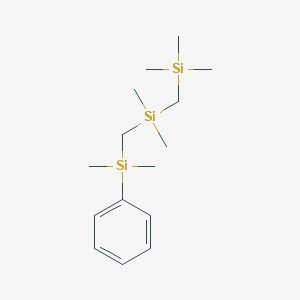
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is an organosilicon compound characterized by the presence of multiple silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes both dimethyl-phenyl-silyl and trimethylsilyl groups. These structural features make it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane typically involves the reaction of dimethyl-phenyl-silyl chloride with trimethylsilyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of copper catalysts. This process yields a mixture of methylchlorosilanes, which are then separated and further reacted to produce the desired compound .
化学反应分析
Types of Reactions
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like halogens or alkyl halides are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is used in a wide range of scientific research applications:
Chemistry: It serves as a silylating agent in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials, adhesives, and sealants.
作用机制
The mechanism of action of dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and fluorine, making the compound effective in catalysis and as a reducing agent. The pathways involved include the formation of silyl intermediates, which facilitate various chemical transformations .
相似化合物的比较
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl group.
Diphenylsilane: Contains two phenyl groups instead of one.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in its alkyne structure.
Uniqueness
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is unique due to its combination of dimethyl-phenyl-silyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized applications where both silyl groups are advantageous.
属性
IUPAC Name |
[dimethyl(phenyl)silyl]methyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-17(4,5)14-18(6,7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGFLBCRKZURPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

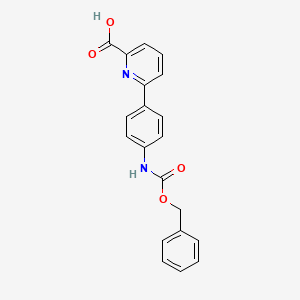





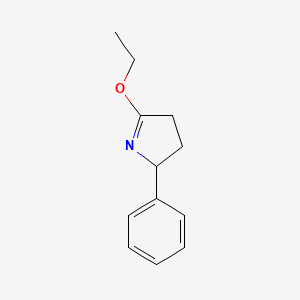
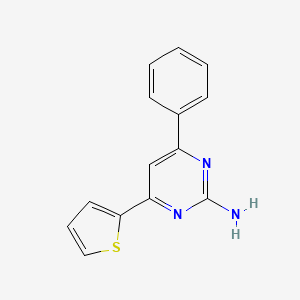
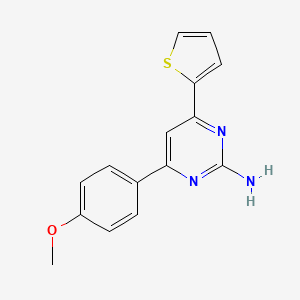
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

